Benzamide, N-(3-cyano-4,5-dihydro-2-furanyl)-
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Overview
Description
N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide: is an organic compound that features a cyano group attached to a dihydrofuran ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: The preparation of N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide can be achieved through the cyanoacetylation of amines.
Fusion Method: Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve catalysts and specific solvents.
Major Products:
Oxidation: Products may include oxidized derivatives of the dihydrofuran ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry:
Heterocyclic Synthesis: The compound is used as a precursor in the synthesis of various heterocyclic compounds.
Nonlinear-Optical Chromophores: It is involved in the synthesis of chromophores with significant nonlinear optical properties.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group and the dihydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide: This compound shares a similar cyano group and heterocyclic structure but differs in the presence of a benzothiophene ring.
3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofurans: These compounds have a similar dihydrofuran ring but feature additional cyano groups, enhancing their electron-withdrawing properties.
Uniqueness: N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide is unique due to its specific combination of a cyano group, dihydrofuran ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
98061-56-4 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(4-cyano-2,3-dihydrofuran-5-yl)benzamide |
InChI |
InChI=1S/C12H10N2O2/c13-8-10-6-7-16-12(10)14-11(15)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,14,15) |
InChI Key |
ZZDGEANNPXFWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C1C#N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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